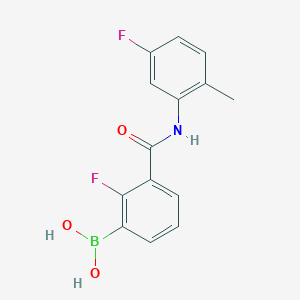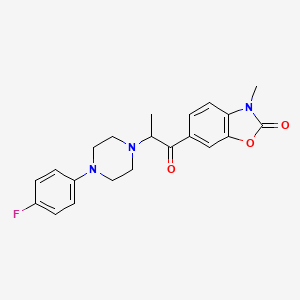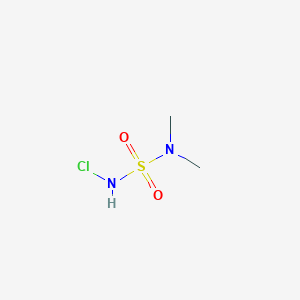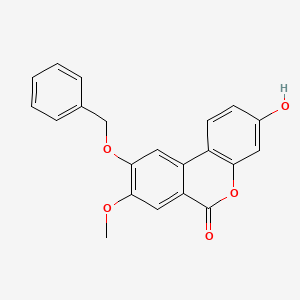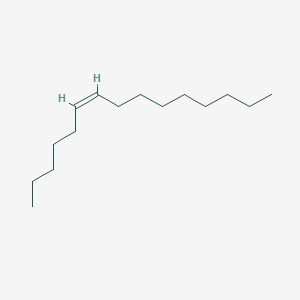
(Z)-6-Pentadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-Pentadecene is an unsaturated hydrocarbon with a double bond located at the sixth carbon atom in the chain. The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, making it a cis isomer. This compound is part of the alkene family and is known for its applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-6-Pentadecene can be synthesized through several methods, including:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base. This reaction proceeds with syn addition, leading to the formation of the cis isomer.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The stereochemistry of the product can be controlled by the choice of reagents and reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes. One common method is the catalytic hydrogenation of alkynes using a Lindlar catalyst, which selectively produces the cis isomer. Another method is the isomerization of internal alkenes using specific catalysts that favor the formation of the Z isomer.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-6-Pentadecene undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of epoxides or diols.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can convert this compound to pentadecane.
Substitution: Halogenation reactions, such as the addition of bromine (Br2), can occur across the double bond, forming dibromo compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or O3 followed by reductive workup.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Epoxides, diols.
Reduction: Pentadecane.
Substitution: Dibromo derivatives.
Applications De Recherche Scientifique
(Z)-6-Pentadecene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its role in pheromone signaling in certain insect species.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (Z)-6-Pentadecene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-6-Pentadecene: The trans isomer of 6-pentadecene, where the higher priority substituents are on opposite sides of the double bond.
1-Pentadecene: An alkene with the double bond at the first carbon atom.
Pentadecane: The fully saturated hydrocarbon with no double bonds.
Uniqueness
(Z)-6-Pentadecene is unique due to its cis configuration, which imparts different physical and chemical properties compared to its trans isomer and other alkenes. The cis configuration can affect the compound’s boiling point, solubility, and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H30 |
|---|---|
Poids moléculaire |
210.40 g/mol |
Nom IUPAC |
(Z)-pentadec-6-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h11,13H,3-10,12,14-15H2,1-2H3/b13-11- |
Clé InChI |
BEPREHKVBQHGMZ-QBFSEMIESA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


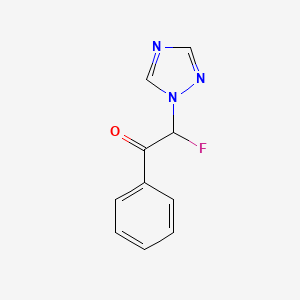
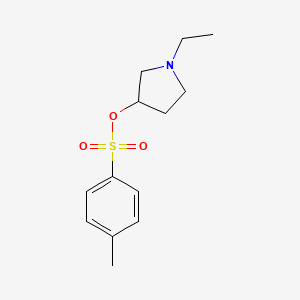
![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide](/img/structure/B13411337.png)
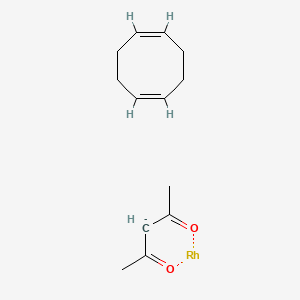
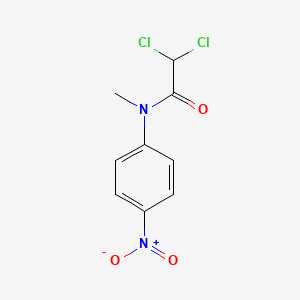
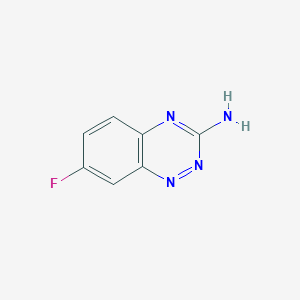
![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
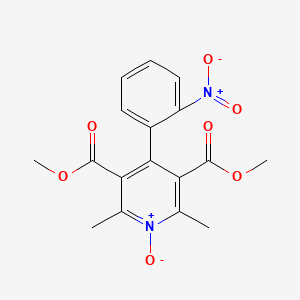
![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)
